

Comparative Analysis of the Biological Activities of 5-Bromo-4-methylnicotinaldehyde Derivatives

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Compound of Interest

Compound Name: **5-Bromo-4-methylnicotinaldehyde**

Cat. No.: **B1290056**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of **5-Bromo-4-methylnicotinaldehyde**, a class of compounds with emerging therapeutic potential. By summarizing key experimental data and methodologies, this document aims to facilitate further research and development in this area. The core structure, featuring a brominated pyridine ring with methyl and aldehyde substitutions, serves as a versatile scaffold for generating derivatives with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Derivatives of nicotinaldehyde and related nicotinamides have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The introduction of different substituents on the core structure significantly influences the antimicrobial spectrum and potency.

Comparative Data

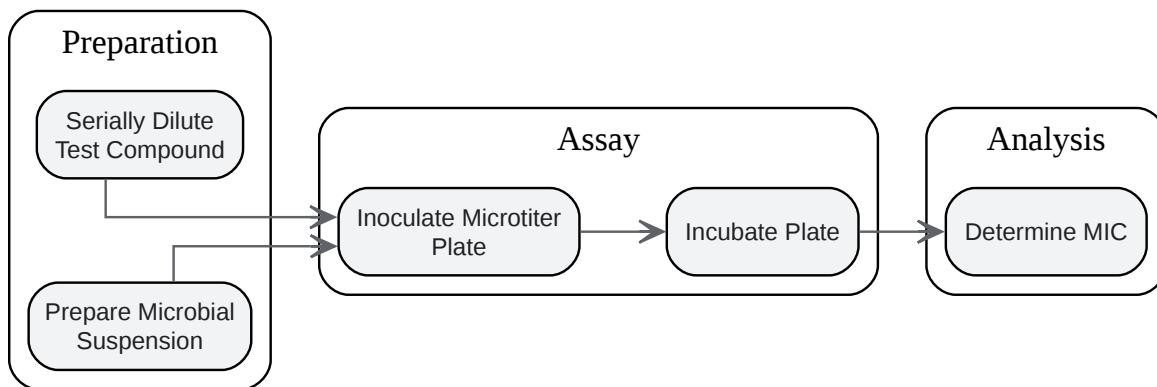
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various nicotinamide and nicotinaldehyde derivatives against several microbial strains.

Compound Class	Derivative/Compound	Target Microorganism	MIC (μM)	Reference
Phenylfuranylnicotinamidines	Compound 4a	Staphylococcus aureus	10	[1]
Phenylfuranylnicotinamidines	Compound 4b	Staphylococcus aureus	10	[1]
Phenylfuranylnicotinamidines	General Series	Escherichia coli, Pseudomonas aeruginosa, Bacillus megaterium	10-20	[1]
3-chloro-2-oxo-azetidine-1-yl)nicotinamide	Series 2a-2d	Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans	Effective	[2][3]
Nicotinic acid hydrazides	Series NC 1–7	Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans	Not specified	[4]

Experimental Protocols

Broth Microdilution Method:[4] This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

- Preparation of Microbial Suspension: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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Fig. 1: Workflow for Broth Microdilution Assay.

Anticancer Activity

The pyridine scaffold is a prominent feature in many anticancer drugs, and derivatives of **5-Bromo-4-methylnicotinaldehyde** are being explored for their antiproliferative effects. Structure-activity relationship studies indicate that the nature and position of substituents can modulate the cytotoxic potential of these compounds.^[1]

Comparative Data

The following table summarizes the anticancer activity of various related derivatives against different cancer cell lines, typically reported as the concentration required to inhibit 50% of cell growth (GI50).

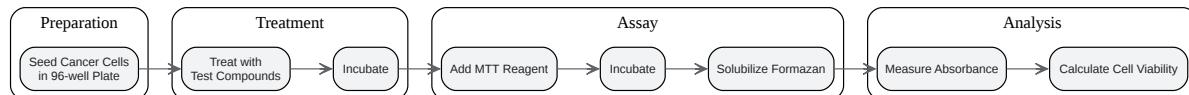
Compound Class	Derivative/Compound	Cancer Cell Line	GI50 (µM)	TGI (µM)	LC50 (µM)	Reference
Phenylfuranylnicotinimidines	Compound 4e	Panel of 60 cell lines	0.83	2.51	100	[1]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine	Compound 4e	CNS (SNB-75)	-	-	-	[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine	Compound 4i	CNS (SNB-75)	-	-	-	[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine	Compound 4i	Renal (UO-31)	-	-	-	[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine	Compound 4i	Leukemia (CCRF-CEM)	-	-	-	[5]
Cinnamaldehyde-based chalcones	Compound 3e	Colon (Caco-2)	32.19	-	-	[6]

Note: PGI (Percent Growth Inhibition) was reported for some compounds at a single concentration rather than GI50 values.[\[5\]](#)

Experimental Protocols

MTT Assay for Cytotoxicity:[\[7\]](#) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

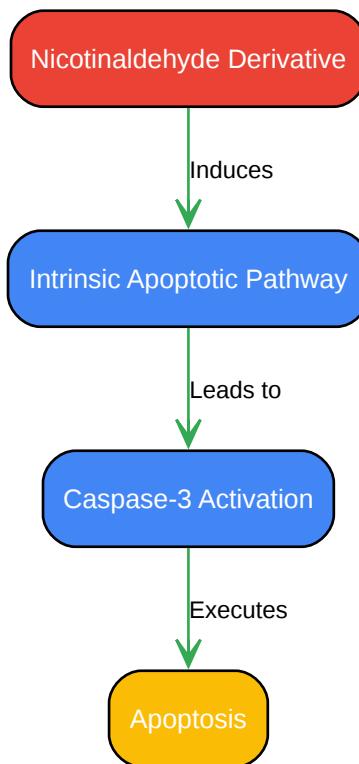


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Fig. 2: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways

Studies on structurally related compounds suggest that their anticancer effects may be mediated through the induction of apoptosis. For instance, some cinnamaldehyde-based chalcones have been shown to activate Caspase-3 via an intrinsic apoptotic pathway.[\[6\]](#)



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Fig. 3: Proposed Apoptotic Signaling Pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives is an active area of investigation. Brominated compounds, in particular, have shown promise in modulating inflammatory responses. For example, brominated indoles have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α).[8]

Comparative Data

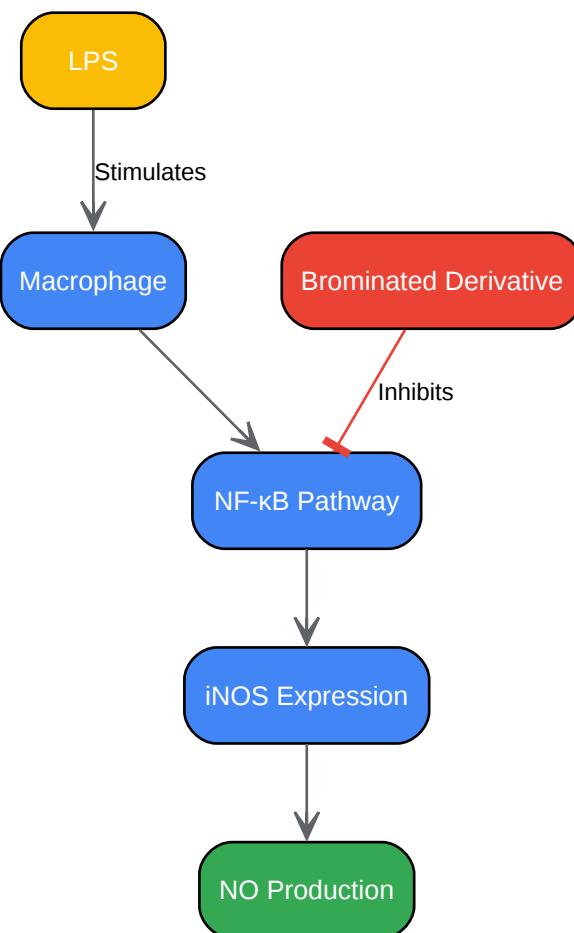
The following table presents the half-maximal inhibitory concentration (IC50) values for related brominated compounds against the production of key inflammatory mediators.

Compound Class	Derivative/Compound	Inflammatory Mediator	IC50 (μM)	Reference
Brominated Indoles	5-bromoisatin	TNFα	38.05	[8]
Brominated Indoles	Isatin	NO	~339.8	[8]
Pyridine-based Hydrazides	Compound 5g	Protein Denaturation	100.60 (μg/mL)	[9]
Pyridine-based Hydrazides	Compound 5l	Protein Denaturation	46.29 (μg/mL)	[9]

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay:[8] This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
- Pre-treatment: Cells are pre-treated with various concentrations of the test compounds.
- Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
- Griess Assay: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent.
- Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated and untreated stimulated cells.



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